molecular formula C16H22N4O9S B1668395 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-7-methoxy-8-oxo- CAS No. 38429-35-5

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-7-methoxy-8-oxo-

Cat. No. B1668395
CAS RN: 38429-35-5
M. Wt: 446.4 g/mol
InChI Key: LXWBXEWUSAABOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cephamycin C (CepC) is a nontoxic β-lactam antibiotic that belongs to the cephalosporin class of drugs produced by Streptomyces clavuligerus. This compound stands out from other cephalosporins for its greater resistance to β-lactamases, which are enzymes produced by pathogenic microorganisms that present a major mechanism of bacterial resistance to β-lactam antibiotics. Cephamycin C is a more stable compound than other β-lactam compounds such as penicillin and clavulanic acid.

Scientific Research Applications

Synthesis and Characterization

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid derivatives are utilized in various synthetic and characterization studies. For instance, Blau et al. (2008) reported the synthesis and total NMR characterization of a new cephalosporin derivative of this compound, highlighting its potential as a carrier for a range of drugs containing an amino group (Blau et al., 2008). Additionally, the synthesis of Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, as reported by Deng Fu-li (2007), contributes to the understanding of the structural and chemical properties of these compounds (Deng Fu-li, 2007).

Molecular Structure Analysis

The investigation of molecular structures is another important application. For example, Ramalingam et al. (2011) conducted a study on the vibrational spectroscopic and molecular structure analysis of 7-amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, providing insights into its nonlinear optical behavior and charge transfer mechanisms (Ramalingam et al., 2011).

Antibacterial and Antifungal Research

These derivatives also play a significant role in antibacterial and antifungal research. Studies like those conducted by H. Applegate et al. (1978) and N. Sharma et al. (2010) have explored the synthesis and in vitro antibacterial activity of 7-methoxylated cephalosporins and cephlosporin derivatives, demonstrating their effectiveness against various bacterial and fungal pathogens (Applegate et al., 1978), (Sharma et al., 2010).

Pharmaceutical Formulation and Quality Control

In the pharmaceutical industry, these compounds are crucial for drug formulation and quality control. Research like that by Sun Na-na (2010) on the control analysis in the production of cephalosporin drugs using HPLC techniques underscores the importance of these compounds in ensuring the quality and efficacy of pharmaceutical products (Sun Na-na, 2010).

properties

CAS RN

38429-35-5

Product Name

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-7-methoxy-8-oxo-

Molecular Formula

C16H22N4O9S

Molecular Weight

446.4 g/mol

IUPAC Name

7-[(5-amino-5-carboxypentanoyl)amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25)

InChI Key

LXWBXEWUSAABOA-UHFFFAOYSA-N

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N

Canonical SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Cephamycin C;  A 16886B;  A16886B, A-16886B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-7-methoxy-8-oxo-
Reactant of Route 2
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-7-methoxy-8-oxo-
Reactant of Route 3
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-7-methoxy-8-oxo-
Reactant of Route 4
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-7-methoxy-8-oxo-
Reactant of Route 5
Reactant of Route 5
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-7-methoxy-8-oxo-
Reactant of Route 6
Reactant of Route 6
5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-(((aminocarbonyl)oxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-7-methoxy-8-oxo-

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